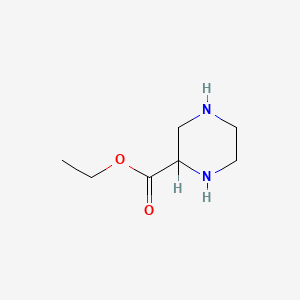
Ethyl Piperazine-2-carboxylate
Descripción general
Descripción
Ethyl Piperazine-2-carboxylate is a chemical compound that falls within the broader class of piperazine derivatives. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. These compounds are known for their versatility in chemical synthesis and their utility in pharmaceuticals, particularly as building blocks for drugs with various therapeutic effects.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of methyl piperazinium-2-carboxylate dihydrochloride and piperazinium-2-carboxylic acid dihydrochloride from ethylene diamine involves the use of N,N'-di(trifluoroacetyl) ethylenediamine and methyl N,N'-di(trifluoroacetyl)piperazine-2-carboxylate, with the formation of N,N'-dinitroso derivatives as intermediates . Additionally, the preparation of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives involves displacement reactions with piperazines and subsequent modifications such as alkylation and acylation .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, and their structures were confirmed by single crystal X-ray diffraction analysis . The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was also reported, providing insights into bond lengths and angles typical for this class of compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. A novel carbonylation reaction involving the reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst was reported, which includes dehydrogenation and carbonylation at a C–H bond in the piperazine ring . The electronic nature of substituents on the piperazine ring and the pyridine ring significantly affects the reactivity of these substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal structure of certain derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, adopts a two-dimensional zig-zag architecture with specific intermolecular interactions, while others like tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate feature strong N–H…O hydrogen bonds and result in a two-dimensional structure . These properties can be analyzed through Hirshfeld surface analysis and fingerprint plots, which provide a detailed view of the intermolecular interactions and crystal packing .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation Ethyl Piperazine-2-carboxylate and its derivatives are extensively used in chemical syntheses. For instance, the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines forms various piperazine derivatives, showcasing its versatility in chemical reactions (Vasileva et al., 2018). Similarly, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with diverse nuclei have been synthesized from ethyl piperazine-1-carboxylate, leading to compounds with significant antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Structural and Spectroscopic Analysis Ethyl Piperazine-2-carboxylate derivatives are also subjects of structural and spectroscopic analysis. For example, the structural analysis of ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate complexes with Ni(II), Zn(II), and Cd(II) provided insights into the binding sites and possible geometries of these complexes, contributing valuable information to the field of coordination chemistry (Prakash et al., 2014).
Pharmaceutical Development and Biological Activities In the pharmaceutical sector, ethyl piperazine-2-carboxylate derivatives have been studied for their potential medicinal properties. Novel fluoroquinolones synthesized from ethyl piperazine-2-carboxylate derivatives have shown promising in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005). Moreover, a series of piperazinyl-1,2-dihydroquinoline carboxylates exhibited strong antimicrobial activities and notable interactions with the active site of Staphylococcus aureus, highlighting their potential as antimicrobial lead molecules (Banu et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl piperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZHSYWFWDKJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442797 | |
| Record name | Ethyl Piperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Piperazine-2-carboxylate | |
CAS RN |
89941-07-1 | |
| Record name | Ethyl Piperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl Piperazine-2-carboxylate in the synthesis of potential antihistamine compounds?
A1: In the study presented by [], Ethyl Piperazine-2-carboxylate serves as a starting material for synthesizing compound Vb. It reacts with 4-bromo-1,1-diphenyl-1-butene through an alkylation reaction. This reaction is a key step in constructing the final compound (Va) which is a tricyclic analogue of N -(4,4-Diphenyl-3-butene-1-yl)nipecotic Acid. While the exact mechanism of action of these potential antihistamines is not detailed in the paper, the researchers aimed to develop compounds with potential antihistamine and antiulcer activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

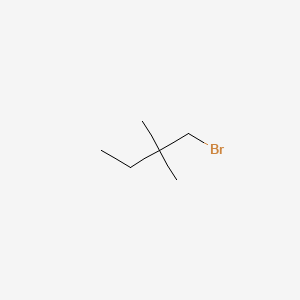

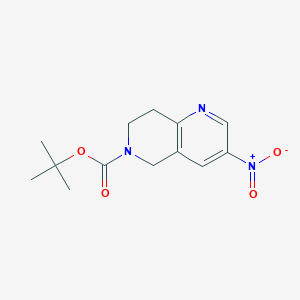

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)
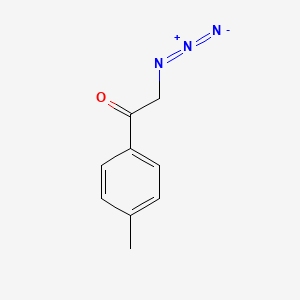
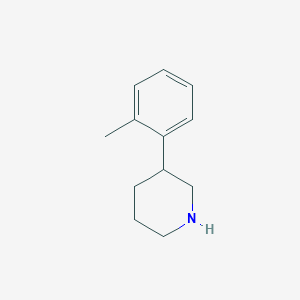
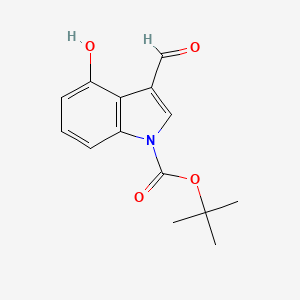
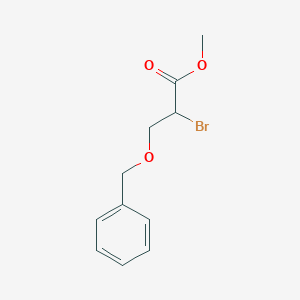
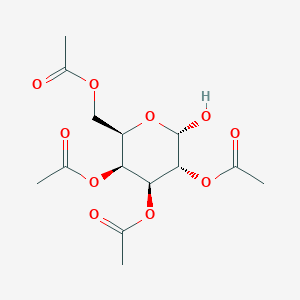
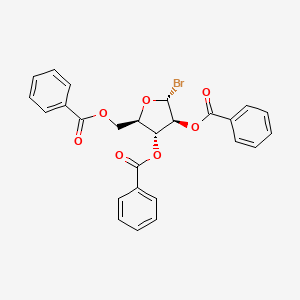
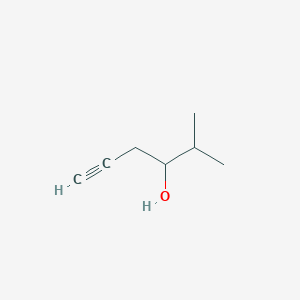
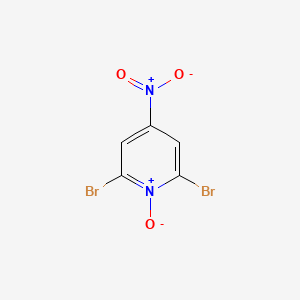
![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)